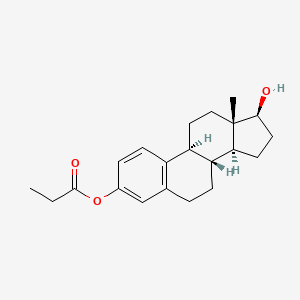![molecular formula C21H15N3O B14154875 (1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile CAS No. 308289-60-3](/img/structure/B14154875.png)
(1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile is a complex organic compound with a unique structure that includes a phenylcarbonyl group and a dihydropyrroloquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and efficacy against specific diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Wirkmechanismus
The mechanism of action of (1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile involves its interaction with specific molecular targets. These interactions can modulate various pathways within cells, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other dihydropyrroloquinoline derivatives and phenylcarbonyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
The uniqueness of (1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile lies in its specific stereochemistry and combination of functional groups. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
308289-60-3 |
|---|---|
Molekularformel |
C21H15N3O |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(1S,3aR)-1-benzoyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C21H15N3O/c22-13-21(14-23)12-18(20(25)16-7-2-1-3-8-16)24-17-9-5-4-6-15(17)10-11-19(21)24/h1-11,18-19H,12H2/t18-,19+/m0/s1 |
InChI-Schlüssel |
IXXATASUTOLNRM-RBUKOAKNSA-N |
Isomerische SMILES |
C1[C@H](N2[C@@H](C1(C#N)C#N)C=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(N2C(C1(C#N)C#N)C=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14154793.png)
![5-(3,3-Dimethyl-2-oxobutyl)-5,6,7,8-tetrahydro-4-methoxy-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium](/img/structure/B14154797.png)
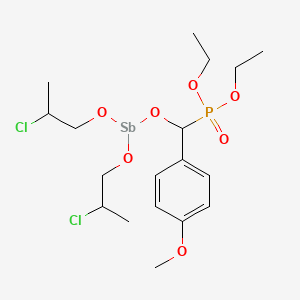
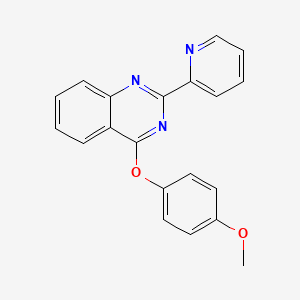
![[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate](/img/structure/B14154814.png)

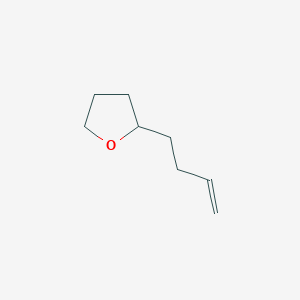
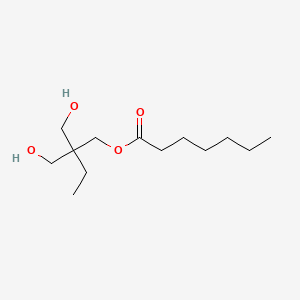

![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B14154857.png)

![3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14154861.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14154865.png)
